molecular formula C6H4BCl3O2 B1446842 2,3,6-trichlorophenylboronic acid CAS No. 851756-53-1

2,3,6-trichlorophenylboronic acid

Cat. No.: B1446842
CAS No.: 851756-53-1
M. Wt: 225.3 g/mol
InChI Key: AOPIKELJCFCNCK-UHFFFAOYSA-N
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Description

2,3,6-trichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl3O2. It is a derivative of phenylboronic acid where three chlorine atoms are substituted at the 2, 3, and 6 positions on the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-trichlorophenylboronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form bonds with biological targets.

Biochemical Analysis

Biochemical Properties

(2,3,6-Trichlorophenyl)boronic acid plays a crucial role in biochemical reactions, primarily through its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, (2,3,6-Trichlorophenyl)boronic acid can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue, thereby modulating enzyme activity .

Cellular Effects

The effects of (2,3,6-Trichlorophenyl)boronic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, (2,3,6-Trichlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (2,3,6-Trichlorophenyl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. For example, the compound can inhibit the activity of proteases by forming a covalent bond with the catalytic serine residue. This interaction prevents substrate binding and subsequent catalysis. Additionally, (2,3,6-Trichlorophenyl)boronic acid can influence gene expression by binding to transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,3,6-Trichlorophenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2,3,6-Trichlorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (2,3,6-Trichlorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, (2,3,6-Trichlorophenyl)boronic acid can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

(2,3,6-Trichlorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis. Additionally, (2,3,6-Trichlorophenyl)boronic acid can affect the levels of metabolites such as glucose, lactate, and pyruvate, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, (2,3,6-Trichlorophenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of (2,3,6-Trichlorophenyl)boronic acid is influenced by factors such as membrane permeability, transporter affinity, and binding protein availability .

Subcellular Localization

The subcellular localization of (2,3,6-Trichlorophenyl)boronic acid is critical for its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows (2,3,6-Trichlorophenyl)boronic acid to interact with organelle-specific enzymes and proteins, thereby modulating their functions and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-trichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of 2,3,6-trichlorophenyl halides using palladium-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed borylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .

Comparison with Similar Compounds

  • 2,4,6-Trichlorophenylboronic acid
  • 2,3,5-Trichlorophenylboronic acid
  • 3-Chlorophenylboronic acid

Comparison: 2,3,6-trichlorophenylboronic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(2,3,6-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPIKELJCFCNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287950
Record name B-(2,3,6-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851756-53-1
Record name B-(2,3,6-Trichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851756-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,3,6-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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